molecular formula C24H19ClN4O4S B11211350 3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Katalognummer: B11211350
Molekulargewicht: 494.9 g/mol
InChI-Schlüssel: YDCQMILXNHHEOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[3,2-d]pyrimidine-dione class, characterized by a bicyclic core combining thiophene and pyrimidine rings. The molecule is substituted at the 3-position with a 2-chlorophenylmethyl group and at the 1-position with a 3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety. These substituents confer distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

The presence of the oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity to enzymes or receptors .

Eigenschaften

Molekularformel

C24H19ClN4O4S

Molekulargewicht

494.9 g/mol

IUPAC-Name

3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H19ClN4O4S/c1-2-32-19-10-6-4-8-16(19)22-26-20(33-27-22)14-28-18-11-12-34-21(18)23(30)29(24(28)31)13-15-7-3-5-9-17(15)25/h3-12H,2,13-14H2,1H3

InChI-Schlüssel

YDCQMILXNHHEOQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the thieno[3,2-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst.

    Formation of the oxadiazole ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final assembly: The final compound is obtained by coupling the intermediate products through appropriate linking reactions, such as nucleophilic substitution or condensation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Analyse Chemischer Reaktionen

3-[(2-Chlorphenyl)methyl]-1-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-2,4-dion kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Oxide oder Ketone führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.

    Substitution: Die Verbindung kann je nach Art der Substituenten und den Reaktionsbedingungen nukleophile oder elektrophile Substitutionsreaktionen eingehen. Häufige Reagenzien sind Halogene, Alkylierungsmittel und Nukleophile wie Amine oder Thiole.

Wissenschaftliche Forschungsanwendungen

The compound 3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic organic compound with various potential applications in scientific research and industry. This article explores its applications in detail, supported by data tables and case studies.

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, which can lead to the development of new drugs. Notably:

  • Anticancer Activity : Preliminary studies indicate that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential for antibiotic development .

Material Science

Due to its unique structure, this compound can be utilized in the synthesis of novel materials. Its derivatives may serve as:

  • Building Blocks : For creating more complex organic compounds and polymers.
  • Sensors : The electronic properties of thieno[3,2-d]pyrimidines can be harnessed in sensor technology.

Biological Studies

Research has focused on understanding the biological mechanisms through which this compound operates:

  • Mechanism of Action : Investigations into how the compound interacts with specific enzymes or receptors are ongoing. This could elucidate pathways relevant to disease treatment .
Compound NameActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
Thieno[3,2-d]pyrimidine Derivative AAntibacterialE. coli256 µg/mL
Thieno[3,2-d]pyrimidine Derivative BAnticancerVarious Cell LinesIC50 = 30 µM

Table 2: Synthetic Routes

StepReaction TypeConditions
1CyclizationAcidic/Basic conditions
2SubstitutionUsing chlorobenzene derivatives
3CouplingCatalysts and specific solvents

Case Study 1: Anticancer Potential

A study published in PMC6268388 explored the synthesis of thieno[3,2-d]pyrimidine derivatives and their anticancer properties. The results showed that certain derivatives had an IC50 value indicating effective inhibition of cancer cell growth, suggesting that similar compounds could be developed for therapeutic use against tumors .

Case Study 2: Antimicrobial Efficacy

Research highlighted in MDPI demonstrated that thieno[3,2-d]pyrimidines exhibited notable antibacterial activity against common pathogens. The study detailed the synthesis and testing of various derivatives against E. coli and S. aureus, confirming their potential as new antibiotics .

Wirkmechanismus

The mechanism of action of 3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies, including molecular docking, binding assays, and functional assays.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzyl and oxadiazole groups. Key comparisons include:

Compound Substituents Molecular Weight Key Properties
3-[(2-Chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-thieno[3,2-d]pyrimidine-2,4-dione (Target) 2-Chlorophenylmethyl; 3-(2-ethoxyphenyl)-oxadiazole ~481.91* High lipophilicity; potential kinase inhibition
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione 4-Fluorobenzyl; 3-(2-chlorophenyl)-oxadiazole 468.89 Lower lipophilicity; enhanced solubility; possible reduced off-target effects
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Phenyl-pyrazolo substituent 388.42 Simplified structure; moderate cytotoxicity in cancer cell lines
Laterally chlorinated Schiff base esters (e.g., ICl6) Chlorine substitution on aromatic core Variable Lower melting points vs. non-chlorinated analogs; improved nematic phase stability

*Calculated based on molecular formula (C24H19ClN4O3S).

  • Oxadiazole Substitution : The ethoxyphenyl group in the target compound introduces electron-donating effects, contrasting with electron-withdrawing chlorophenyl substitution in . This difference may alter binding modes to targets like kinases or proteases .

Computational and Docking Studies

  • Docking Affinity Variability: Minor structural changes (e.g., chlorine vs. fluorine) can drastically alter binding affinity. For example, replacing 2-chlorophenyl with 4-fluorobenzyl in may disrupt hydrophobic interactions in enzyme active sites .
  • Chemical Space Networks : Using Murcko scaffolds and Tanimoto coefficients (≥0.5), the target compound clusters with oxadiazole-containing kinase inhibitors, distinguishing it from simpler pyrimidine derivatives .

Biologische Aktivität

The compound 3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the thienopyrimidine class of heterocyclic compounds. These compounds are recognized for their diverse biological activities and potential therapeutic applications in oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

The primary action of this compound is believed to involve the inhibition of d-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor (MIF) . Both enzymes play critical roles in various cellular processes and are implicated in cancer progression.

Target Enzymes

  • D-Dopachrome Tautomerase (D-DT) : Inhibition of D-DT has been linked to reduced proliferation of cancer cells.
  • Macrophage Migration Inhibitory Factor (MIF) : This factor is involved in inflammatory responses and tumor progression. The compound binds to the active site of MIF, disrupting its biological activity.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it suppresses the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cultures. The IC50 values for related thienopyrimidine derivatives have been reported as follows:

CompoundCell LineIC50 (μM)
12eSU-DHL-60.55
12eWSU-DLCL-20.95
12eK5621.68

These findings suggest that modifications to the thienopyrimidine structure can enhance anticancer efficacy while minimizing toxicity to normal cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. Studies on related thienopyrimidine derivatives indicate broad-spectrum antimicrobial activity against various pathogens. The structural features that contribute to this activity include the presence of the oxadiazole ring and halogen substituents .

The compound's interaction with biological targets leads to significant biochemical changes:

  • Inhibition of MAPK Pathway : The disruption of MIF and D-DT activity affects downstream signaling pathways such as MAPK, which is crucial for cell growth and differentiation.
  • Solubility : Some derivatives exhibit sufficient water solubility for further pharmacological studies .

Case Studies

  • Inhibition Studies : A study demonstrated that a derivative of this compound inhibited D-DT with an IC50 value of approximately 2.6 μM, indicating promising potential for further development as a therapeutic agent against cancers associated with MIF signaling .
  • Cell Culture Experiments : In cellular models, treatment with the compound resulted in altered cell morphology and induced apoptosis in cancer cell lines such as SU-DHL-6 .

Q & A

Q. What established synthetic routes are available for this compound, and what are their key intermediates?

The compound is synthesized via alkylation of thieno[3,2-d]pyrimidine-2,4-dione scaffolds. A common approach involves reacting a bromoacetyl-substituted precursor (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4-dione) with nucleophiles like thioacetamide in acetic acid to form thiazole-fused intermediates. Subsequent alkylation with benzyl chlorides or chloroacetamides in DMF, catalyzed by potassium carbonate, introduces the 2-chlorophenylmethyl and 1,2,4-oxadiazole substituents . Critical intermediates include the thiazolyl-pyrimidine core and the oxadiazole-bearing benzyl chloride derivatives.

Q. What analytical methods are recommended for structural characterization?

  • Single-crystal X-ray diffraction : Provides precise molecular geometry, bond lengths, and intermolecular interactions (e.g., disorder in the 2-chlorophenyl group resolved via X-ray) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C-NMR confirm substituent integration and chemical environments (e.g., ethyl ester protons at δ 1.35–4.35 ppm, aromatic protons in the 2-ethoxyphenyl group at δ 6.8–7.5 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks for analogous compounds at m/z 464–597) .

Q. Which biological targets or assays are commonly associated with this compound class?

Thieno-pyrimidine-2,4-diones are evaluated for cytostatic and antibacterial activity. Assays include:

  • Cytotoxicity testing against cancer cell lines (e.g., MTT assays) .
  • Enzyme inhibition studies (e.g., kinase or protease targets) due to structural mimicry of purine/pyrimidine bases .
  • Antimicrobial susceptibility testing using MIC (minimum inhibitory concentration) protocols .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

  • Flow chemistry : Integrates continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation for diazo intermediates) .
  • Statistical modeling : Use response surface methodology (RSM) to optimize parameters (temperature, solvent ratio, catalyst loading). For example, potassium carbonate loading in DMF-mediated alkylation significantly impacts yield (>80% at 1.5 eq.) .
  • In-line analytics : Real-time HPLC or FTIR monitoring detects intermediates and guides reaction quenching .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Confirm activity using multiple methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
  • Solubility/purity checks : Poor solubility in DMSO (common in cytotoxicity assays) may artifactually reduce activity. Use LC-MS to verify compound integrity post-dosing .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophore requirements .

Q. What role do non-covalent interactions play in the compound’s reactivity and supramolecular assembly?

  • π-π stacking and halogen bonding : The 2-chlorophenyl and oxadiazole groups participate in crystal packing via Cl···π and C–H···O interactions, influencing solubility and stability .
  • Hydrogen bonding : The pyrimidine-2,4-dione core forms H-bonds with solvent (e.g., acetic acid) or biological targets (e.g., enzyme active sites) .
  • Theoretical studies : DFT calculations (e.g., AIM analysis) quantify interaction energies and guide crystal engineering .

Methodological Notes

  • Synthesis scalability : Transition from batch to flow reactors improves throughput (e.g., 70% yield at 10 g scale vs. 50% in batch) .
  • Data validation : Cross-reference NMR assignments with X-ray structures to avoid misinterpretation of overlapping signals .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via competitive binding assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.